N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-thioxoimidazolidin-1-yl]-4-bromobenzamide
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Overview
Description
N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a carbamoylmethyl group, and a bromobenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with a carbamoyl chloride derivative, followed by cyclization and subsequent bromination. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile .
Scientific Research Applications
N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
- N-[(3-methoxypropyl)carbamoylmethyl]carbamate
- Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Uniqueness
N-[3-BENZYL-5-(CARBAMOYLMETHYL)-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-4-BROMOBENZAMIDE is unique due to its specific structural features, such as the presence of a bromobenzamide moiety and the imidazolidinone ring. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H17BrN4O3S |
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Molecular Weight |
461.3 g/mol |
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)-3-benzyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-4-bromobenzamide |
InChI |
InChI=1S/C19H17BrN4O3S/c20-14-8-6-13(7-9-14)17(26)22-24-15(10-16(21)25)18(27)23(19(24)28)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,21,25)(H,22,26) |
InChI Key |
BKDZYRWNOUJBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)NC(=O)C3=CC=C(C=C3)Br)CC(=O)N |
Origin of Product |
United States |
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